molecular formula C11H12O2 B3021631 5-Phenylpent-4-enoic acid CAS No. 28525-69-1

5-Phenylpent-4-enoic acid

Cat. No.: B3021631
CAS No.: 28525-69-1
M. Wt: 176.21 g/mol
InChI Key: ISCHCBAXHSLKOZ-XBXARRHUSA-N
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Description

5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s worth noting that secondary metabolites from soil microbes, including 5-phenylpent-4-enoic acid, have been found to exhibit nematicidal activity

Mode of Action

It’s known that secondary metabolites from soil microbes can act as nematicides They may exert their effects by disrupting essential biological processes in nematodes, leading to their death or inhibition

Biochemical Pathways

Secondary metabolites from soil microbes, including this compound, have been found to exhibit nematicidal activity . This suggests that the compound may interfere with biochemical pathways essential for the survival or reproduction of nematodes. More research is needed to identify the specific pathways affected by this compound.

Result of Action

Given its nematicidal activity , it can be inferred that the compound likely induces detrimental effects at the molecular and cellular levels in nematodes, leading to their death or inhibition

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil-dwelling microorganisms produce this compound , suggesting that soil conditions may affect its production and activity Moreover, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other organisms or compounds in the environment

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Phenylpent-4-enoic acid involves the Wittig reaction. The process begins with (3-carboxypropyl)triphenylphosphonium bromide, which reacts with sodium bis(trimethylsilyl)amide in tetrahydrofuran at 0°C. Benzaldehyde is then added dropwise at -78°C, and the reaction mixture is allowed to warm to room temperature overnight. The product is isolated by acidification and extraction with ethyl acetate, followed by purification using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Wittig reactions or other olefination techniques. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields saturated derivatives such as 5-phenylpentanoic acid.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

5-Phenylpent-4-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbutanoic acid
  • 5-Phenylpentanoic acid
  • 5-Cyclohexylpent-4-enoic acid

Uniqueness

5-Phenylpent-4-enoic acid is unique due to its combination of an aromatic phenyl group and an aliphatic pentenoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various fields of research.

Properties

IUPAC Name

(E)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHCBAXHSLKOZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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